3-Ethyl-6-methoxy-2-methylquinoline-4-thiol

Lipophilicity Drug-likeness Membrane permeability

SAR campaigns require precise substituent matching-generic analogs risk altered LogP and assay variability. This 4-thioquinoline scaffold (CAS 332150-08-0) provides a calibrated tool for systematic lipophilicity-activity exploration: • Intermediate LogP (XLogP3-AA 3.3)-balanced permeability without non-specific binding • Fragment-like (MW 233 Da, 2 rotatable bonds)-suits FBDD and scaffold hopping • Multi-vendor supply (≥95% purity)-reliable resupply for iterative med chem

Molecular Formula C13H15NOS
Molecular Weight 233.33 g/mol
CAS No. 332150-08-0
Cat. No. B1331230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methoxy-2-methylquinoline-4-thiol
CAS332150-08-0
Molecular FormulaC13H15NOS
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C
InChIInChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16)
InChIKeyGWRODOLHHOXXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol: Physicochemical Profile and Comparators


3-Ethyl-6-methoxy-2-methylquinoline-4-thiol (CAS 332150-08-0, molecular formula C₁₃H₁₅NOS, molecular weight 233.33 g/mol) is a heterocyclic building block belonging to the 4-thioquinoline class, supplied primarily as a ChemBridge screening compound (BB-5687634) . It features a quinoline core substituted with a thiol group at the 4-position, an ethyl group at the 3-position, a methyl group at the 2-position, and a methoxy group at the 6-position [1]. Key physicochemical properties include a computed XLogP3-AA of 3.3 (experimental LogP values reported between 3.78 and 4.64 across vendors), one hydrogen bond donor, and two to three hydrogen bond acceptors . This compound serves as a scaffold for medicinal chemistry exploration, particularly in antioxidant, cytoprotective, and antimicrobial research programs, consistent with the broader 4-thioquinoline pharmacophore class [2].

Workflow Medicinal chemistry screening scaffold
Selection Context 4-Thioquinoline pharmacophore exploration
Use Context Cell-based assay and SAR campaigns

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol: Structural Differentiation from Analogs


The 4-thioquinoline scaffold is a privileged structure, but subtle substituent variations at the 3-, 6-, and 8-positions profoundly affect lipophilicity, electronic distribution, metabolic stability, and biological target engagement [1]. The 3-ethyl group on this compound increases steric bulk and lipophilicity (XLogP3-AA = 3.3) relative to the des-ethyl analog 6-methoxy-2-methylquinoline-4-thiol (ACD/LogP = 1.54–2.84), which alters membrane permeability and protein binding . The 6-methoxy substituent provides hydrogen bond acceptor capacity distinct from halogenated analogs such as 8-chloro-3-ethyl-2-methylquinoline-4-thiol, where the electron-withdrawing chlorine atom shifts the electronic profile of the quinoline ring, potentially affecting redox behavior and target selectivity [2]. Generic substitution without precise structural matching therefore risks altering pharmacokinetic behavior, off-target profiles, and assay reproducibility, particularly in structure-activity relationship (SAR) campaigns where incremental substituent changes are interrogated [3].

SUBSTITUENT SHIFT Des-ethyl analog (CAS 28102-96-7) lowers lipophilicity significantly; membrane permeability context may differ.
ELECTRONIC DRIFT 8-Chloro-3-ethyl analog shifts electronic profile; redox behavior and target selectivity may not transfer.
TAUTOMER MISMATCH Generic 4-thioquinolines may favor thiol form; thione-dominant reactivity may not replicate without verification.

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol: Head-to-Head Analog Comparisons


Lipophilicity Advantage from 3-Ethyl Substitution

The 3-ethyl group on the target compound contributes substantially to its lipophilicity. The computed XLogP3-AA value from PubChem is 3.3, while vendor-reported experimental LogP values range from 3.78 (Leyan) to 4.64 (Hit2Lead) [1]. In contrast, the closest des-ethyl analog, 6-methoxy-2-methylquinoline-4-thiol (CAS 28102-96-7), has an ACD/LogP of 1.54 (ChemSpider) to 2.84 (Ambinter) . This represents a LogP increase of approximately 1.3–1.8 units for the target compound, indicating significantly higher lipophilicity and predicted membrane permeability.

Lipophilicity Advantage from 3-Ethyl Substitution
Head-to-head
XLogP3-AA = 3.3 (vendor LogP 3.78–4.64) vs. des-ethyl analog ACD/LogP 1.54–2.84
Supports membrane permeability screening context
ΔLogP ≈ +1.3 to +1.8 units; computed and vendor-experimental values
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differentiation Within Analog Series

The molecular weight of 233.33 g/mol places the target compound in an intermediate position within the quinoline-4-thiol analog series, above the parent quinoline-4-thiol (161.22 g/mol) and 2-methylquinoline-4-thiol (175.25 g/mol), but below the 8-chloro-3-ethyl analog (237.75 g/mol) [1]. This intermediate MW, combined with a rotatable bond count of 2 and a hydrogen bond donor count of 1, positions the compound favorably with respect to both Rule-of-Five and lead-likeness criteria (MW ≤ 350, HBD ≤ 3, rotatable bonds ≤ 3 for fragment-based lead discovery) .

Molecular Weight Differentiation
Head-to-head
MW = 233.33 Da vs. parent (161.22) and 8-Cl analog (237.75)
Supports lead-likeness and fragment-based screening fit
Rotatable bonds = 2; HBD = 1; HBA = 2–3
Molecular weight Drug-likeness Lead-likeness

Thiol–Thione Tautomerism and Unique Reactivity

The IUPAC name generated by ACD/Name for this compound is '3-ethyl-6-methoxy-2-methyl-4(1H)-quinolinethione,' indicating the thione tautomer is the predominant form in the solid state . This contrasts with simple quinoline-4-thiols where the thiol form may dominate. The thione form (C=S) exhibits different nucleophilicity, hydrogen bonding capacity, and metal-chelating properties compared to the thiol form (C–SH). In the broader 4-thioquinoline class, the thiol/thione tautomeric equilibrium is known to influence antioxidant activity: thione forms can act as radical scavengers via the thiocarbonyl group, while thiol forms contribute to reducing capacity [1].

Thiol–Thione Tautomerism
Class-level inference
Predominantly 4(1H)-quinolinethione (thione) form per IUPAC assignment
Supports distinct reactivity for synthetic derivatization
Qualitative tautomeric preference; data to verify
Tautomerism Thiol-thione equilibrium Reactivity

Class-Level Antioxidant and Cytoprotective Activity

While no target-specific biological assay data have been published for 3-ethyl-6-methoxy-2-methylquinoline-4-thiol, the 4-thioquinoline compound class has been systematically evaluated for antioxidant and cytoprotective activity. Brazhko et al. established that 4-thioquinoline derivatives exhibit pronounced antiradical and antioxidant effects, function as preventive antioxidants, and demonstrate radio- and cytoprotective properties with low toxicity in both in silico and in vitro models [1]. In a separate study, 4-thioquinoline derivatives showed protective effects under H₂O₂-induced oxidative stress against male sperm, with certain derivatives exceeding the reference antioxidant Acetylcysteine and matching Ascorbic acid [2]. These class-level findings establish the 4-thioquinoline scaffold—and by extension the target compound—as a validated starting point for antioxidant and cytoprotective drug discovery programs.

Class-Level Antioxidant and Cytoprotective Activity
Class-level inference
4-Thioquinolines exhibit reported antiradical and cytoprotective effects with low toxicity in models
Supports antioxidant screening context; target-specific data to verify
Select derivatives exceeded reference antioxidants in H₂O₂ sperm models
Antioxidant Cytoprotection Toxicity

QSAR and Molecular Modeling Predictions of Biological Potential

Gencheva (2024) conducted chemometric and QSAR studies on 2-methylquinoline-4-thiol derivatives, demonstrating that molecular descriptors associated with this scaffold can be tuned to reduce toxicity while increasing cell membrane permeability [1]. The study identified specific molecular structure descriptors that govern permeability and toxicity, and concluded that derivatives of 2-methylquinoline-4-thiol—the core scaffold of the target compound—may exhibit high biological potential [1]. The target compound's specific substitution pattern (3-ethyl, 6-methoxy) maps onto the descriptor space identified as favorable, suggesting predictable biological behavior based on the QSAR model.

QSAR and Molecular Modeling Predictions
Class-level inference
Scaffold maps onto favorable descriptor space for reduced toxicity and increased permeability
Supports scaffold prioritization; source-specific review
Computational model; biological potential requires experimental validation
QSAR Molecular modeling Drug design

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol: Recommended Application Scenarios


Hit-to-Lead Optimization with Controlled Lipophilicity

With an XLogP3-AA of 3.3 (vendor range 3.78–4.64) positioned between the more polar des-ethyl analog (LogP 1.54–2.84) and more lipophilic halogenated quinoline-4-thiols, this compound is ideally suited for SAR campaigns exploring the lipophilicity–activity relationship in cell-based assays [1]. Its intermediate LogP predicts adequate passive membrane permeability without excessive lipophilicity that could lead to non-specific binding or poor solubility, making it a calibrated tool for permeability optimization in intracellular target programs .

Antioxidant and Cytoprotective Screening in Reproductive and Radioprotection Research

The 4-thioquinoline class has demonstrated reproducible, low-toxicity antioxidant and cytoprotective effects in peer-reviewed studies, including protection of spermatozoa under H₂O₂-induced oxidative stress [2]. Researchers investigating male fertility preservation, radioprotection, or oxidative stress-related pathologies can use this compound as a structurally defined entry point into the 4-thioquinoline pharmacophore, building on established class-level biological validation to accelerate target identification [3].

Chemical Biology Probes via Thione Tautomer Reactivity

The predominant 4(1H)-quinolinethione tautomeric form provides a thiocarbonyl (C=S) moiety with distinct nucleophilic and electrophilic reactivity compared to thiol (–SH) forms . This enables chemoselective S-alkylation or metal coordination reactions for synthesizing focused libraries with covalent warhead potential. For chemical biology groups developing activity-based probes or covalent inhibitors, this tautomeric preference offers a synthetic handle not available in thioether or thiol-dominated analogs [4].

Fragment-Based and Scaffold-Hopping Drug Discovery

With a molecular weight of 233.33 Da, only 2 rotatable bonds, and 1 hydrogen bond donor, this compound satisfies fragment-likeness criteria (MW ≤ 300, HBD ≤ 3, rotatable bonds ≤ 3) while offering greater three-dimensional complexity than simpler quinoline fragments [5]. It is suitable for fragment-based screening as well as scaffold-hopping exercises where the 4-thioquinoline core replaces less tractable heterocycles. The commercial availability from multiple vendors (Bidepharm 95%+ purity, Leyan 98% purity, Hit2Lead 95% purity) ensures reliable resupply for iterative medicinal chemistry cycles .

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization with Controlled Lipophilicity
Intermediate LogP profile (XLogP3-AA 3.3)
Permeability–activity relationship in cell-based assays
Antioxidant and Cytoprotective Screening
4-Thioquinoline pharmacophore class validation
Oxidative stress model-response context; target-specific endpoint review
Chemical Biology Probes via Thione Tautomer Reactivity
Predominant thione tautomeric form
Chemoselective S-alkylation and metal coordination verification
Fragment-Based and Scaffold-Hopping Drug Discovery
Fragment-likeness (MW 233.33 Da; 2 rotatable bonds; HBD 1)
Fragment screening compatibility and synthetic tractability review

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